molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1

[4-(4-Fluorophenyl)phenyl]methanol

Cat. No. B127013
CAS RN: 147497-56-1
M. Wt: 202.22 g/mol
InChI Key: ZSWIVXLMMVNSCM-UHFFFAOYSA-N
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Description

“[4-(4-Fluorophenyl)phenyl]methanol” is a chemical compound that is used as a building block in the synthesis of various substances . It is also known as “4,4’-Difluorobenzhydrol” or “Bis (4-fluorophenyl) carbinol” and has a molecular weight of 220.21 .


Synthesis Analysis

The synthesis of “[4-(4-Fluorophenyl)phenyl]methanol” involves the use of Bis(4-fluorophenyl)-methanol and 4-nitrophthalonitrile dissolved in DMF . The mixture is stirred at room temperature under an argon atmosphere .


Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to two phenyl groups, each of which has a fluorine atom at the para-position . The molecular formula is C13H10F2O .


Chemical Reactions Analysis

“[4-(4-Fluorophenyl)phenyl]methanol” is a degradation product of flunarizine hydrochloride (FLZ) . It is used in the synthesis of aromatic polyethers through nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

“[4-(4-Fluorophenyl)phenyl]methanol” is a solid substance with a molecular weight of 220.21 . It has a boiling point of 143 °C/3 mmHg and a melting point of 43-45 °C .

Scientific Research Applications

Medicine: Antipsychotic Drug Synthesis

[4-(4-Fluorophenyl)phenyl]methanol: is a valuable precursor in the synthesis of antipsychotic medications such as fluspirilene , pimozide , and penfluridol . These drugs are used to treat psychiatric disorders by modulating neurotransmitter systems in the brain.

Materials Science: Polymer Synthesis

This compound serves as a building block for creating aromatic polyethers through nucleophilic aromatic substitution reactions . It’s instrumental in synthesizing high-performance materials with applications in advanced composites and electronics.

Organic Synthesis: Intermediate for Macromolecules

In organic chemistry, [4-(4-Fluorophenyl)phenyl]methanol is used as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and complex macromolecules, showcasing its versatility in drug development and material engineering .

Analytical Chemistry: Spectral and Fluorescence Studies

The compound’s derivatives, like nickel phthalocyanine complexes , have been studied for their spectral and fluorescence properties, which are crucial in analytical methods such as UV-Vis and fluorescence spectroscopy .

Pharmacology: Drug Discovery

Its role in pharmacology is not limited to antipsychotics; it also contributes to the discovery and development of new drugs by providing a fluorinated structure that can enhance the binding affinity and metabolic stability of pharmacological agents .

Nanotechnology: Macrocycle Synthesis

[4-(4-Fluorophenyl)phenyl]methanol: is involved in the synthesis of macrocyclic compounds like phthalocyanines, which have applications in nanotechnology, including optical recording materials , organic semiconductors , and solar cells .

Safety and Hazards

“[4-(4-Fluorophenyl)phenyl]methanol” is classified as harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .

properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIVXLMMVNSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362755
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)phenyl]methanol

CAS RN

147497-56-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.86 g, 74.4 mmol) in THF (300 ml) at 0°, is added methyl 4'-fluoro-4-biphenylyl-carboxylate (8.67 g, 37.7 mmol) as a solution in THF (100 ml). The resulting mixture is stirred for 1 hour and subsequently allowed to warm to room temperature. The reaction mixture is chilled to 0° and 2N HCl (100 ml) is slowly added. The resulting mixture then is extracted with Et2O (2×150 ml). The combined organic portions are washed with saturated NaHCO3 solution (400 ml), saturated NaCl solution (400 ml), dried over MgSO4 and concentrated in vacuo, to yield 4'-fluoro-4-biphenylyl-methanol as a white solid.
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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